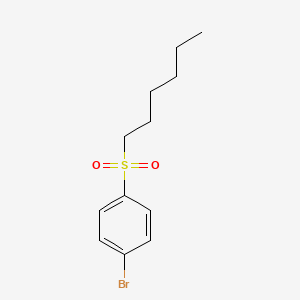

Benzene, 1-bromo-4-(hexylsulfonyl)-

Description

Significance of Sulfonyl Compounds in Organic Synthesis and Materials Science

The sulfonyl group (-SO₂-) is a powerhouse in the world of chemistry, recognized for its strong electron-withdrawing nature and its presence in a vast array of functional molecules. nih.govnih.govresearchgate.net This functional group is a cornerstone in medicinal chemistry, with sulfone-containing scaffolds appearing in numerous FDA-approved drugs for treating a wide range of conditions. nih.govnih.gov For instance, the alkyl aryl sulfone structural unit is a core component in pharmaceutical molecules like Eletriptan, used for migraines, and Bicalutamide, an anti-cancer drug for prostate cancer. mdpi.com

In organic synthesis, sulfones are prized for their versatility. They serve as key intermediates and building blocks for creating complex molecular architectures. bohrium.comchemrevlett.com The sulfonyl group can act as an activating group, facilitating reactions such as cycloadditions and Michael additions. researchgate.net Moreover, its ability to be easily removed under certain conditions makes it an excellent choice as a temporary functional group in multi-step syntheses. rsc.org Beyond medicine and synthesis, sulfones are integral to materials science, where they are incorporated into high-performance polymers, contributing to thermal stability and specific mechanical properties. chemrevlett.com

Table 1: Examples of Bioactive Molecules Containing the Sulfone Moiety

| Compound Name | Therapeutic Area | Significance |

| Bicalutamide | Oncology | Treatment of advanced prostate cancer. mdpi.com |

| Eletriptan | Neurology | Used for the early treatment of migraines. mdpi.com |

| Diazoxide | Cardiovascular | A potassium channel activator used to treat hypertension. nih.gov |

| Dapsone | Anti-infective | An antibacterial sulfone drug. |

| Veverimer | Nephrology | A non-absorbed polymer for metabolic acidosis. |

Role of Halogenated Arenes as Versatile Synthetic Intermediates

Halogenated aromatic compounds, or haloarenes, are fundamental building blocks in organic synthesis. The introduction of a halogen atom, such as bromine, onto a benzene (B151609) ring dramatically alters its chemical reactivity, transforming it into a versatile intermediate for constructing more complex molecules. organic-chemistry.org The carbon-bromine (C-Br) bond in bromoarenes is particularly useful as it provides a reactive handle for a multitude of transformations.

The most prominent application of bromoarenes is in transition-metal-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are among the most powerful tools in modern chemistry. Bromoarenes are excellent electrophilic partners in reactions like the Suzuki-Miyaura coupling (with organoboron reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). nih.gov The selective activation of a C(sp²)-Br bond in the presence of other functional groups is a well-established strategy for the modular synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Overview of Research Trajectories for Bromoaryl Sulfones

The combination of a bromoaryl group and a sulfone group in a single molecule, as seen in Benzene, 1-bromo-4-(hexylsulfonyl)-, creates a synthetically powerful bifunctional reagent. Research on bromoaryl sulfones is focused on leveraging these two functional groups to build complex molecular frameworks, particularly heterocyclic compounds, which are prevalent in medicinal chemistry.

A significant research trajectory involves the use of bromoaryl sulfones in palladium-catalyzed intramolecular Heck reactions. researchgate.net In this approach, the bromoaryl portion of the molecule serves as the reactive site for the palladium catalyst, while the sulfone group is part of a side chain that can cyclize onto the aromatic ring, forming new heterocyclic structures like indoles and benzofurans. nih.govresearchgate.net

Another major area of investigation is the use of the sulfone group itself as a handle in cross-coupling reactions. Recent advancements have shown that the entire sulfonyl group can be replaced in what are known as desulfonylative coupling reactions. nih.gov This allows the sulfone to act as a "leaving group," enabling the formation of new bonds at its point of attachment. For example, nickel-catalyzed reductive cross-coupling of arylsulfones with aryl bromides has been developed to synthesize biaryl compounds, which are common structures in drug discovery. nih.gov

Furthermore, the development of novel catalytic systems continues to expand the utility of bromoaryl sulfones. Visible-light-mediated reactions using organoboron photocatalysts with nickel have emerged as a greener and more sustainable method for the synthesis of sulfones from aryl bromides. nih.gov These modern synthetic strategies highlight the ongoing importance of bromoaryl sulfones as key intermediates in the efficient and selective construction of valuable molecules.

Table 2: Key Synthetic Transformations Involving Bromoaryl Sulfones

| Reaction Type | Description | Catalyst/Reagents | Product Type |

| Intramolecular Heck Reaction | Cyclization of a side chain onto the aryl ring. | Palladium catalyst, base | Heterocycles (e.g., indoles, benzofurans) researchgate.net |

| Suzuki-Miyaura Coupling | Cross-coupling of the bromo- substituent with a boronic acid. | Palladium catalyst, base | Biaryl sulfones |

| Desulfonylative Coupling | Replacement of the sulfonyl group with another fragment. | Nickel or Palladium catalyst | Biaryls, functionalized arenes nih.gov |

| Nickel/Photocatalyst Coupling | Sulfone synthesis from aryl bromides and sulfinates. | Nickel, Organoboron photocatalyst, light | Aryl sulfones nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-hexylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMUCOAYWNSATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00833653 | |

| Record name | 1-Bromo-4-(hexane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00833653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856165-22-5 | |

| Record name | 1-Bromo-4-(hexane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00833653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Bromo 4 Hexylsulfonyl

Reactivity Profiles of the Aromatic Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in Benzene (B151609), 1-bromo-4-(hexylsulfonyl)- is the primary site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of aryl bromides, participating readily in transition-metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

The C-Br bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures. youtube.com The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comuwindsor.calibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For Benzene, 1-bromo-4-(hexylsulfonyl)-, this reaction would yield a biaryl product. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.netclockss.org The related compound 1-Bromo-4-(methylsulfonyl)benzene has been shown to participate in Suzuki-Miyaura couplings with arylboronic acids, achieving high yields.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction with Benzene, 1-bromo-4-(hexylsulfonyl)- and an alkene like butyl acrylate (B77674) would result in the formation of a new carbon-carbon bond at the vinylic position. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgresearchgate.netorganic-chemistry.org The reaction of Benzene, 1-bromo-4-(hexylsulfonyl)- with a terminal alkyne would produce an aryl-alkyne derivative. researchgate.net The reaction can often be carried out under mild, and even aqueous, conditions. wikipedia.org

Stille Reaction: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org This reaction is known for its versatility, as many organostannanes are commercially available or readily synthesized. A significant drawback is the toxicity of the tin reagents. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Base | General Product |

|---|---|---|---|---|

| Suzuki-Miyaura | R'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Ar-R' (Biaryl) |

| Heck | Alkene (H₂C=CHR') | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Ar-CH=CHR' (Substituted Alkene) |

| Sonogashira | Alkyne (H−≡−R') | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | Ar−≡−R' (Aryl Alkyne) |

| Stille | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Not always required | Ar-R' |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can make nucleophilic aromatic substitution (SNAr) possible. wikipedia.orgmasterorganicchemistry.com The hexylsulfonyl group (–SO₂C₆H₁₃) on Benzene, 1-bromo-4-(hexylsulfonyl)- is a potent electron-withdrawing group. This group, being in the para position relative to the bromine atom, activates the ring toward nucleophilic attack. libretexts.orglibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing sulfonyl group, which stabilizes it. libretexts.org In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org This pathway is distinct from SN1 and SN2 reactions and does not occur with unsubstituted aryl halides. wikipedia.org

Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates.

Grignard Reagents: Aryl bromides react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form organomagnesium halides, commonly known as Grignard reagents. adichemistry.comsigmaaldrich.com The reaction of Benzene, 1-bromo-4-(hexylsulfonyl)- with magnesium would yield 4-(hexylsulfonyl)phenylmagnesium bromide. This process involves the oxidative insertion of magnesium into the C-Br bond. adichemistry.com These reagents are strong nucleophiles and bases, reacting with a wide range of electrophiles (e.g., aldehydes, ketones, esters, carbon dioxide) to form new carbon-carbon bonds. sigmaaldrich.comresearchgate.net

Organolithium Compounds: Organolithium reagents can be prepared from aryl halides either by direct reaction with lithium metal or, more commonly, through metal-halogen exchange with an alkyllithium reagent like n-butyllithium. This exchange is typically very fast, even at low temperatures. The resulting 4-(hexylsulfonyl)phenyllithium would also be a powerful nucleophile, useful in various synthetic applications.

Transformations Involving the Sulfonyl Moiety

The hexylsulfonyl group is not merely a passive spectator; it significantly influences the electronic properties of the aromatic ring and can, in specific contexts, participate in reactions.

Influence of the Sulfonyl Group on Aromatic Ring Electronic Properties

The sulfonyl group (–SO₂R) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.org This influence is due to a combination of two effects:

Inductive Effect (-I): The high electronegativity of the oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. libretexts.orglibretexts.org

Resonance Effect (-R): The sulfonyl group can withdraw electron density from the ring via resonance, delocalizing the pi-electrons of the ring onto the sulfonyl oxygens.

This strong electron-withdrawing nature makes electrophilic substitution reactions (like nitration or Friedel-Crafts) on Benzene, 1-bromo-4-(hexylsulfonyl)- significantly more difficult compared to benzene itself. Conversely, as discussed in section 3.1.2, this property activates the ring for nucleophilic aromatic substitution at the positions ortho and para to the sulfonyl group. libretexts.orgaakash.ac.in

Role as a Leaving Group in Sulfone-Based Eliminations and Rearrangements

The sulfonyl group, when directly attached to an aromatic ring, is a very stable moiety and is generally considered a poor leaving group. The carbon-sulfur bond is strong, and the aryl anion that would be formed is highly unstable.

However, it is crucial to distinguish the sulfonyl group (a substituent) from sulfonate esters (–O-SO₂R, e.g., tosylates, mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. pitt.edumdpi.com This is because the resulting sulfonate anion is a very weak base and is highly stabilized by resonance. libretexts.orgmasterorganicchemistry.com

While the hexylsulfonyl group itself does not typically function as a leaving group from the aromatic ring in standard elimination or rearrangement reactions, its strong electron-withdrawing properties can facilitate reactions at other positions in the molecule. There are no common synthetic routes where the C₆H₁₃SO₂– group is displaced from the aromatic ring as a nucleofuge. curlyarrows.com

Stereoselective Reactions Mediated by Sulfonyl Auxiliaries

While specific stereoselective reactions involving Benzene, 1-bromo-4-(hexylsulfonyl)- have not been extensively documented, the sulfonyl group is a well-established chiral auxiliary in asymmetric synthesis. The presence of the sulfonyl moiety suggests the potential for inducing stereoselectivity in various transformations.

In analogous systems, chiral sulfone derivatives are used to direct the stereochemical outcome of reactions. For instance, lithiated carbanions of allyl sulfones undergo highly stereoselective Michael additions to acceptor olefins. researchgate.net This selectivity is often attributed to the formation of a chelated transition state involving the lithium cation, the sulfonyl oxygens, and the carbonyl group of the acceptor. researchgate.net Furthermore, chiral groups on the sulfone moiety itself can induce significant asymmetric induction in reactions, even at remote positions. researchgate.net

The application of sulfones in stereoselective C-C bond formation is also seen in the catalytic cross-coupling of heteroaryl glycosyl sulfones, where iron and nickel catalytic systems can achieve high diastereoselectivity to furnish either α or β C-aryl glycosides from anomeric mixtures. nih.gov This demonstrates the capacity of the sulfonyl group to act as a stereocontrolling element under transition-metal catalysis. For Benzene, 1-bromo-4-(hexylsulfonyl)-, the introduction of a chiral center, for example within the hexyl chain or by using a chiral sulfoximine (B86345) analogue, could enable its use as a precursor in stereoselective syntheses.

Reactivity of the Hexyl Alkyl Chain

The functionalization of unactivated C-H bonds in the hexyl chain represents a modern synthetic challenge. General methods for the direct sulfonylation of C(sp³)–H bonds have been developed, representing a powerful tool for modifying such structures. rsc.org

More specific to long alkyl chains, regioconvergent cross-coupling reactions offer a pathway for terminal-selective functionalization. nih.gov This approach allows for the conversion of a mixture of secondary alkyl bromides, which could be generated from the hexyl chain, into a single linear arylated product. nih.gov The process typically involves the in situ formation of an alkyl zinc bromide followed by a palladium-catalyzed Negishi coupling, where the choice of phosphine (B1218219) ligand directs the palladium catalyst to the terminal position of the chain before C-C bond formation occurs. nih.gov

Table 1: Potential Strategies for Hexyl Chain Functionalization

| Reaction Type | Reagents/Catalyst | Potential Product |

| Regioconvergent Cross-Coupling | 1. Bromination (e.g., NBS) 2. Zn, Pd catalyst, phosphine ligand, Aryl-Triflate | Benzene, 1-bromo-4-((6-arylhexyl)sulfonyl)- |

| C-H Sulfonylation | Metal catalyst, Sulfonylating agent | Benzene, 1-bromo-4-((functionalized hexyl)sulfonyl)- |

The length of an alkyl chain significantly influences a molecule's physical properties and its interactions in the condensed phase. For Benzene, 1-bromo-4-(hexylsulfonyl)-, the hexyl chain would contribute to the molecule's nonpolar character, impacting solubility, melting point, and crystal packing.

For Benzene, 1-bromo-4-(hexylsulfonyl)-, the six-carbon chain is expected to enhance its solubility in nonpolar solvents and contribute significantly to its intermolecular dispersive forces. This interplay between the polar sulfonyl and bromo groups and the nonpolar alkyl tail would govern its self-assembly and material properties.

Exploration of Multi-Component and Cascade Reaction Sequences

The structure of Benzene, 1-bromo-4-(hexylsulfonyl)- is well-suited for participation in multi-component and cascade reactions, which are efficient strategies for building molecular complexity. The aryl bromide functionality is a key handle for a wide range of palladium-catalyzed cross-coupling reactions, which are frequently incorporated into such sequences.

Multi-component reactions (MCRs) combine three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.gov The aryl bromide of the title compound could serve as the electrophilic component in Heck, Suzuki, or Sonogashira couplings, which can be integrated into MCRs. For example, a reaction involving Benzene, 1-bromo-4-(hexylsulfonyl)-, an alkyne, and another nucleophile could proceed in a one-pot fashion.

Cascade reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, are also highly plausible. A visible-light-mediated radical cascade involving an aryl halide has been demonstrated for arylcarboxylation/cyclization sequences. acs.org Additionally, radical cascade reactions can be initiated from sulfonyl-containing compounds. organic-chemistry.org A hypothetical cascade could involve an initial coupling at the bromide position, followed by a cyclization or other transformation involving the sulfonyl group or the hexyl chain.

Kinetic and Thermodynamic Analysis of Reaction Mechanisms

A quantitative understanding of the reactivity of Benzene, 1-bromo-4-(hexylsulfonyl)- requires kinetic and thermodynamic analysis of its reactions. While specific experimental data for this compound is not available, predictions can be made based on its structural features. The primary site for many transformations is the C-Br bond.

Kinetic studies of such a reaction would involve monitoring the disappearance of reactants or the appearance of the product over time to determine the reaction order and the observed rate constant (k_obs). By performing these experiments at different temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) could be determined using the Eyring equation.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Suzuki Coupling Reaction

This table illustrates the type of data that would be collected to analyze the mechanism of a cross-coupling reaction involving Benzene, 1-bromo-4-(hexylsulfonyl)-.

| Parameter | Hypothetical Value | Significance |

| Observed Rate Constant (k_obs) | 1.5 x 10⁻³ s⁻¹ at 80 °C | Indicates the overall speed of the reaction under specific conditions. |

| Enthalpy of Activation (ΔH‡) | +85 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

| Entropy of Activation (ΔS‡) | -20 J/(mol·K) | Reflects the change in order/disorder in forming the transition state. A negative value often suggests an associative mechanism. |

| Gibbs Free Energy of Activation (ΔG‡) | +92 kJ/mol at 80 °C | The overall free energy barrier, combining enthalpic and entropic contributions. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Structural Elucidation using ¹H, ¹³C, and 2D NMR Techniques

The structural confirmation of Benzene (B151609), 1-bromo-4-(hexylsulfonyl)- is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Benzene, 1-bromo-4-(hexylsulfonyl)- , the aromatic region would be expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group would appear downfield compared to the protons ortho to the bromine atom. The hexyl chain would exhibit distinct signals for the α-methylene protons adjacent to the sulfonyl group, the terminal methyl group, and the intervening methylene (B1212753) groups.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show four distinct signals for the aromatic carbons, with the carbon attached to the bromine and the carbon attached to the sulfonyl group being readily identifiable. The six carbons of the hexyl chain would also give rise to separate resonances.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons in the hexyl chain and within the aromatic spin system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range (2-3 bond) correlations, for instance, between the α-methylene protons of the hexyl group and the aromatic carbon attached to the sulfonyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-bromo-4-(hexylsulfonyl)-

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1-Br | - | ~125 |

| C2/C6-H | ~7.80 (d) | ~129 |

| C3/C5-H | ~7.70 (d) | ~132 |

| C4-SO₂ | - | ~140 |

| C1' (α-CH₂) | ~3.20 (t) | ~58 |

| C2' (β-CH₂) | ~1.75 (p) | ~28 |

| C3' (γ-CH₂) | ~1.40 (m) | ~31 |

| C4' (δ-CH₂) | ~1.30 (m) | ~22 |

| C5' (ε-CH₂) | ~1.30 (m) | ~31 |

| C6' (ζ-CH₃) | ~0.90 (t) | ~14 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Application of Solid-State NMR for Polymorphic and Crystalline Forms

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in their crystalline or polymorphic forms. For Benzene, 1-bromo-4-(hexylsulfonyl)- , ssNMR could be used to probe the existence of different crystalline forms (polymorphs), each of which would give rise to a unique ssNMR spectrum due to differences in the local environment and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. By analyzing the chemical shifts and line widths in the ssNMR spectra, information about molecular packing, conformational differences, and intermolecular interactions, such as those involving the sulfonyl and bromo substituents, can be inferred.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Accurate Mass Determination via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For Benzene, 1-bromo-4-(hexylsulfonyl)- (C₁₂H₁₇BrO₂S), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

Analysis of Fragmentation Pathways using Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable insights into the structure and connectivity of the molecule. For Benzene, 1-bromo-4-(hexylsulfonyl)- , key fragmentation pathways would likely involve:

Cleavage of the C-S bond: Loss of the hexyl radical (•C₆H₁₃) to form the [M - C₆H₁₃]⁺ ion, or loss of the entire hexylsulfonyl radical.

Loss of SO₂: Fragmentation of the sulfonyl group, leading to the loss of sulfur dioxide.

Fragmentation of the hexyl chain: Characteristic losses of alkyl fragments from the hexyl group.

Cleavage of the C-Br bond: Loss of the bromine radical.

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for Benzene, 1-bromo-4-(hexylsulfonyl)-

| m/z (predicted) | Identity |

| 304/306 | [M]⁺ (Molecular ion) |

| 223/225 | [M - C₆H₁₃]⁺ |

| 239/241 | [M - SO₂]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

Note: The m/z values are presented as pairs to account for the ⁷⁹Br/⁸¹Br isotopes.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Precise Molecular Architecture

Based on analyses of similar compounds, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, it is anticipated that Benzene, 1-bromo-4-(hexylsulfonyl)- would crystallize in a common space group, with the asymmetric unit containing one or more molecules. The key structural parameters, including the lengths of the C-Br, C-S, and S-O bonds, as well as the torsion angles defining the orientation of the hexylsulfonyl group relative to the bromophenyl ring, would be precisely determined.

Table 1: Projected Crystallographic Data for Benzene, 1-bromo-4-(hexylsulfonyl)-

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-Br Bond Length | ~1.90 Å |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.44 Å |

| C-S-C Bond Angle | ~105° |

| O-S-O Bond Angle | ~120° |

Note: These are projected values based on similar known structures and are subject to experimental verification.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The way in which individual molecules of Benzene, 1-bromo-4-(hexylsulfonyl)- pack together in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the bulk properties of the material.

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful tool for identifying the functional groups present in a molecule and probing its bonding environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, with characteristic peaks corresponding to different functional groups.

For Benzene, 1-bromo-4-(hexylsulfonyl)-, key expected vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, the stretching of the C-S bond, the C-Br stretching vibration, and various vibrations associated with the aromatic ring and the aliphatic hexyl chain.

Table 2: Predicted FTIR Vibrational Frequencies for Benzene, 1-bromo-4-(hexylsulfonyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160-1120 |

| C-S | Stretch | ~700-600 |

| C-Br | Stretch | ~600-500 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~2960-2850 |

| Aromatic C=C | Stretch | ~1600-1450 |

Note: These are predicted frequency ranges and can be influenced by the specific chemical environment.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of Benzene, 1-bromo-4-(hexylsulfonyl)-, the symmetric vibrations of the sulfonyl group and the aromatic ring are expected to be particularly strong. The C-S and C-Br stretching modes would also be observable, providing a more complete picture of the vibrational landscape of the molecule when combined with FTIR data.

Electronic Spectroscopy for Understanding Conjugation and Electronic Transitions

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic structure of a molecule and the transitions of electrons between different energy levels.

The UV-Vis spectrum of Benzene, 1-bromo-4-(hexylsulfonyl)- is expected to show absorption bands corresponding to π-π* transitions within the bromophenyl ring. The presence of the electron-withdrawing sulfonyl group and the bromine atom would likely cause a red-shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The extent of this shift would provide insight into the degree of electronic communication between the substituents and the aromatic ring.

Computational Chemistry and Theoretical Studies on Benzene, 1 Bromo 4 Hexylsulfonyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic properties of molecules. For "Benzene, 1-bromo-4-(hexylsulfonyl)-", DFT calculations can offer a granular view of its electronic architecture and predict various molecular parameters.

Elucidation of Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in understanding the electronic environment of "Benzene, 1-bromo-4-(hexylsulfonyl)-". The distribution of electron density, influenced by the bromine atom and the hexylsulfonyl group, dictates the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

Studies on analogous aromatic sulfones reveal that the sulfonyl group is strongly electron-withdrawing, which would significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The bromine atom also contributes to the electronic landscape through its inductive and resonance effects. The interplay of these substituents on the benzene (B151609) ring creates a unique electronic signature for the molecule.

Illustrative Data Table: Calculated Electronic Properties of a Related Aromatic Sulfone

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 4.5 D | Measure of the molecule's overall polarity |

Note: This table is illustrative and based on typical values for similar aromatic sulfones. Actual values for Benzene, 1-bromo-4-(hexylsulfonyl)- would require specific calculations.

Prediction of Spectroscopic Parameters and Molecular Geometries

DFT methods are highly effective in predicting spectroscopic data and optimizing molecular geometries. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of "Benzene, 1-bromo-4-(hexylsulfonyl)-". These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, DFT calculations on similar compounds like 1-bromo-4-chlorobenzene (B145707) have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net

The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to its lowest energy state. For "Benzene, 1-bromo-4-(hexylsulfonyl)-", the orientation of the hexylsulfonyl group relative to the benzene ring is a key structural feature. Research on a similar molecule, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, revealed a dihedral angle of 49.06° between the benzene ring and the O—S—O plane of the methanesulfonyl group. researchgate.net This highlights the non-planar nature of such molecules.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-S (sulfonyl) | 700 - 600 | Stretching |

| S=O (sulfonyl) | 1350 - 1300, 1160 - 1120 | Asymmetric & Symmetric Stretching |

| C-Br | 600 - 500 | Stretching |

Note: This table provides expected ranges for the vibrational frequencies based on known data for similar functional groups.

Computational Prediction of Reactivity and Regioselectivity

DFT calculations can predict the reactivity and regioselectivity of "Benzene, 1-bromo-4-(hexylsulfonyl)-". By mapping the electrostatic potential onto the electron density surface, regions susceptible to electrophilic and nucleophilic attack can be identified. The electron-withdrawing nature of the sulfonyl group and the bromine atom deactivates the benzene ring towards electrophilic substitution.

Furthermore, computational models can be used to study reaction mechanisms and predict the most likely sites for chemical reactions. For example, in nucleophilic aromatic substitution reactions, theoretical calculations can help determine whether the bromine atom or another position on the ring is the preferred site of attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of "Benzene, 1-bromo-4-(hexylsulfonyl)-" over time. These simulations model the atomic motions, offering insights into conformational changes and intermolecular interactions.

Conformational Analysis and Dynamic Behavior of the Hexyl Chain

The hexyl chain of "Benzene, 1-bromo-4-(hexylsulfonyl)-" is flexible and can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations of the hexyl group. This is crucial as the chain's conformation can influence the molecule's packing in the solid state and its interactions in solution.

The dynamic behavior of the hexyl chain, including the rates of conformational changes, can also be investigated. This information is valuable for understanding the physical properties of the compound, such as its melting point and solubility.

Modeling of Solvent Effects and Intermolecular Interactions

MD simulations are particularly useful for modeling how "Benzene, 1-bromo-4-(hexylsulfonyl)-" behaves in different solvent environments. The simulations can explicitly include solvent molecules and model the solute-solvent interactions. This is important for understanding the solubility of the compound and its reactivity in solution.

Furthermore, MD simulations can be used to study intermolecular interactions in the condensed phase. By simulating a system containing multiple molecules of "Benzene, 1-bromo-4-(hexylsulfonyl)-", it is possible to investigate how they pack together and the nature of the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the bulk properties of the material. In related structures, weak intermolecular interactions, such as Br⋯O interactions, have been observed to influence the crystal packing. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies, primarily employing Density Functional Theory (DFT) calculations, are instrumental in elucidating the intricate details of reaction mechanisms, including the characterization of transition states. For aryl sulfones and related bromo-aromatic compounds, these computational approaches provide insights into reaction pathways, energy barriers, and the influence of various substituents on reactivity.

A notable area of investigation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction where aryl sulfones act as electrophilic partners. Mechanistic experiments and DFT calculations have suggested that the turnover-limiting step in this reaction is the oxidative addition into the carbon-sulfur (C–S) bond of the sulfone. chemrxiv.orgchemrxiv.org Computational models have been used to calculate the free energies of reactants, intermediates, transition states, and products, thereby mapping out the most energetically favorable reaction pathway. chemrxiv.org

Similarly, in the desulfonylative functionalization of organosulfones, which involves the cleavage of the inert aryl C(sp²)–SO₂ bond, DFT calculations have been crucial. These studies have shown that the oxidative addition of a palladium catalyst into the C–S bond is a critical and often rate-determining step. nih.gov The theoretical models help in understanding the ligand and substrate effects on the energy barrier of this step.

Furthermore, computational investigations have been applied to understand the formation of alkyl aryl sulfones from N-arylsulfonyl hydroxylamines and electron-deficient alkenes. A proposed mechanism involves the formation of an arylsulfinate anion, which then undergoes a Michael addition. mdpi.com Theoretical calculations can be employed to support this proposed mechanism by evaluating the stability of intermediates and the energy profiles of the reaction steps.

In a related context, the study of nucleophilic aromatic substitution (SNAr) reactions of other bromo-aromatic compounds, such as 5-bromo-1,2,3-triazines, has benefited from DFT calculations. These studies analyze the chemoselectivity of the reaction by optimizing the geometries and calculating the energies of stationary points, including reactants, products, intermediates, and transition states. This type of analysis helps in predicting the most likely site of nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological function. For analogs of Benzene, 1-bromo-4-(hexylsulfonyl)-, several QSAR studies have been conducted on various classes of aryl sulfones and sulfonamides.

These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov

For instance, 3D-QSAR studies have been performed on indolyl aryl sulfones, which are potent inhibitors of HIV-1 reverse transcriptase. acs.org These models have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), and have been successfully used to predict the activity of new, untested compounds. acs.org

Another example is the QSAR modeling of a series of arylsulfonamide-based hydroxamates as inhibitors of matrix metalloproteinase-2 (MMP-2), a target in cancer therapy. nih.gov In this study, stepwise multiple linear regression (S-MLR) and partial least squares (PLS) were used to develop statistically significant models. nih.gov The models were validated internally and externally to ensure their robustness and predictive ability. nih.gov

The statistical quality of these QSAR models is assessed by various parameters. The squared correlation coefficient (r²) indicates the proportion of the variance in the biological activity that is explained by the model. The cross-validated squared correlation coefficient (q² or r²CV) assesses the model's predictive ability through internal validation, and the predictive squared correlation coefficient (r²pred) evaluates the model's performance on an external set of compounds. nih.govacs.org

Below are tables summarizing the statistical parameters from QSAR studies on analogous sulfonyl-containing compounds, illustrating the predictive power of these models.

| QSAR Model Type | Compound Class | r² | q² (r²CV) | r²_pred | Reference |

| 3D-QSAR | Indolyl Aryl Sulfones | 0.79 - 0.93 | 0.59 - 0.84 | - | acs.org |

| MLR | Arylsulfonamide Hydroxamates | 0.797 | 0.725 | 0.643 | nih.gov |

| PLS | Arylsulfonamide Hydroxamates | 0.780 | 0.685 | 0.666 | nih.gov |

These QSAR studies on analogous compounds provide valuable insights into the structural requirements for biological activity in the broader class of aryl sulfones and sulfonamides. The descriptors identified in these models can guide the design of new derivatives of Benzene, 1-bromo-4-(hexylsulfonyl)- with potentially enhanced or specific biological activities.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor for Novel Liquid Crystalline Materials

While direct studies on the liquid crystalline properties of Benzene (B151609), 1-bromo-4-(hexylsulfonyl)- are not extensively documented, its molecular architecture is highly suggestive of its potential in this field. Liquid crystal monomers typically possess a rigid, rod-like structure, often with polar or polarizable groups at the ends to promote ordered alignment dakenchem.com. The elongated shape of the 1-bromo-4-(hexylsulfonyl)benzene core, with the hexyl chain, aligns well with these requirements.

Research on analogous compounds supports this potential. For instance, other brominated benzene derivatives are utilized as intermediates in the synthesis of liquid crystal monomers dakenchem.com. The general principle involves using the bromo-functionalized core and introducing other mesogenic (liquid crystal-forming) groups through cross-coupling reactions. The sulfonyl group, being strongly polar, can contribute to the necessary intermolecular interactions that favor the formation of liquid crystalline phases. The hexyl chain would further enhance the anisotropic nature of the molecule, a key factor for liquid crystallinity.

Monomer or Building Block for Functionalized Polymers and Oligomers

The reactivity of the carbon-bromine bond in Benzene, 1-bromo-4-(hexylsulfonyl)- makes it an excellent candidate as a monomer or building block for the synthesis of functionalized polymers and oligomers. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for polymerizing aryl halides.

By reacting Benzene, 1-bromo-4-(hexylsulfonyl)- with a suitable difunctional coupling partner (e.g., a diboronic acid), a variety of polymers can be synthesized. The resulting polymers would feature the hexylsulfonylbenzene unit as a repeating segment, imparting specific properties to the polymer chain. The electron-withdrawing sulfonyl group would influence the electronic properties of the polymer, which is particularly relevant for applications in organic electronics. The hexyl groups could enhance solubility in organic solvents, a crucial aspect for the processability of the final polymer.

Intermediate in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

Aryl sulfones are a common motif in many biologically active compounds and pharmaceutical drugs. The synthesis of these complex molecules often relies on the use of versatile building blocks. While there is no specific documentation of Benzene, 1-bromo-4-(hexylsulfonyl)- in the synthesis of a particular natural product, its structural features make it a plausible intermediate.

For example, a related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, has been synthesized as an intermediate in the preparation of the herbicide Topramezone researchgate.net. This highlights the role of brominated aryl sulfones as key precursors in the agrochemical industry. The bromo group allows for the introduction of further molecular complexity, while the sulfonyl group is a key pharmacophore. It is conceivable that Benzene, 1-bromo-4-(hexylsulfonyl)- could be employed in a similar fashion for the synthesis of other complex targets.

Role as a Chiral Auxiliary in Asymmetric Synthesis (if applicable)

Currently, there is no available research to suggest that Benzene, 1-bromo-4-(hexylsulfonyl)- is used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are typically chiral molecules themselves that are temporarily incorporated into a substrate to direct a stereoselective reaction. As Benzene, 1-bromo-4-(hexylsulfonyl)- is an achiral molecule, it cannot function as a chiral auxiliary in its current form.

Design and Synthesis of Optoelectronic Materials

The design of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often focuses on molecules with tailored electronic properties. Aryl sulfones are of interest in this area due to the strong electron-withdrawing nature of the sulfonyl group, which can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule.

While direct application of Benzene, 1-bromo-4-(hexylsulfonyl)- in optoelectronic devices is not reported, it serves as a valuable building block. For instance, related sulfur-containing organic compounds have been investigated as components in OLEDs researchgate.net. The strategy involves using a brominated precursor like Benzene, 1-bromo-4-(hexylsulfonyl)- to construct larger conjugated systems through cross-coupling reactions. The resulting materials could have potential applications as host materials, electron-transporting materials, or even as part of the emissive layer in OLEDs. The hexyl chain would also contribute to improving the solubility and film-forming properties of these materials, which is critical for device fabrication.

Future Research Directions and Broader Academic Impact

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aryl sulfones often involves methods that can be harsh or require expensive catalysts. organic-chemistry.org Current research is geared towards developing more environmentally friendly and cost-effective synthetic pathways. One promising approach involves the oxidation of sulfides, a common method for creating sulfones. researchgate.net Another innovative, metal-free method utilizes the reaction of in situ generated arynes with thiosulfonates, which can be scaled up to produce gram-scale quantities. organic-chemistry.org The development of greener synthetic methods for aryl sulfones, including Benzene (B151609), 1-bromo-4-(hexylsulfonyl)-, is an active area of investigation.

Exploration of Undiscovered Reactivity Modes and Transformations

The exploration of novel reactivity is a key driver of innovation in organic synthesis. For aryl sulfones like Benzene, 1-bromo-4-(hexylsulfonyl)-, researchers are investigating their potential in various chemical transformations. Allyl aryl sulfones, for instance, are valuable intermediates in the synthesis of bioactive compounds. thieme.de New methods for their synthesis, such as the radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates, are expanding the toolkit for organic chemists. thieme.de The unique electronic properties conferred by the bromo and hexylsulfonyl groups on the benzene ring may also lead to the discovery of new catalytic applications. researchgate.net

Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis into automated and flow chemistry systems offers significant advantages in terms of efficiency, safety, and scalability. mdpi.comresearchgate.net Automated systems, utilizing pre-packed capsules and robotic platforms, are being developed for various reactions, including Suzuki-Miyaura cross-couplings and amide synthesis. synplechem.com Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction conditions and can be particularly beneficial for handling hazardous reagents and for scaling up production. mdpi.comresearchgate.netresearchgate.net The synthesis of aryl sulfonyl chlorides, precursors to compounds like Benzene, 1-bromo-4-(hexylsulfonyl)-, has been successfully demonstrated in a continuous flow system, highlighting the potential for this technology in producing these important molecules on a larger scale. mdpi.com

Computational Design and Optimization of Novel Derivatives

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. nih.gov By using computational models, scientists can predict the properties and activities of novel molecules before they are synthesized in the lab, saving time and resources. For Benzene, 1-bromo-4-(hexylsulfonyl)-, computational studies can be used to design derivatives with optimized properties for specific applications. For example, by modeling the interactions of these compounds with biological targets, researchers can design more potent and selective drug candidates. nih.gov Similarly, computational tools can aid in the development of new materials with tailored electronic or photophysical properties. researchgate.net

Contributions to Fundamental Principles of Organic Chemistry and Catalysis

The study of molecules like Benzene, 1-bromo-4-(hexylsulfonyl)- contributes to a deeper understanding of the fundamental principles of organic chemistry and catalysis. The interplay of the different functional groups on the aromatic ring provides a platform to study reaction mechanisms, electronic effects, and non-covalent interactions. researchgate.net For instance, the investigation of reaction mechanisms, such as whether a reaction proceeds via a nucleophilic addition or a radical pathway, provides valuable insights that can be applied to a wide range of chemical transformations. organic-chemistry.org Furthermore, the development of new catalytic systems utilizing aryl sulfones can lead to breakthroughs in synthetic efficiency and selectivity, advancing the core principles of catalysis. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing benzene derivatives with sulfonyl and bromo substituents?

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling , are widely used. For example, bromo-iodobenzene intermediates can react with alkynes under aqueous conditions using PdCl₂(PPh₃)₂ and CuI catalysts to achieve high yields (e.g., 96–98%) . Precise control of reaction parameters (solvent, temperature, and stoichiometry) is critical.

Q. How can the thermochemical stability of 1-bromo-4-(hexylsulfonyl)benzene be experimentally determined?

Gas-phase thermochemistry data, such as enthalpy of formation (ΔfH°gas) and ion clustering energies, can be measured via Fourier Transform Ion Cyclotron Resonance (FT-ICR) . For example, lithium cation affinity studies for sulfones reveal clustering reaction enthalpies (ΔrH°) of ~216 kJ/mol .

Q. What spectroscopic techniques are recommended for structural characterization?

- Electron Ionization Mass Spectrometry (EI-MS) : Identifies molecular ion peaks and fragmentation patterns (e.g., m/z values for sulfonyl and bromo substituents) .

- NMR : ¹H/¹³C NMR resolves electronic environments of the hexylsulfonyl and bromo groups.

Advanced Research Questions

Q. How do substituent effects (bromo vs. sulfonyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

The electron-withdrawing sulfonyl group activates the benzene ring toward nucleophilic attack, while the bromo substituent acts as a leaving group. Density Functional Theory (DFT) calculations (e.g., B3LYP functional with exact exchange terms) can model charge distribution and transition states . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended.

Q. What computational methods resolve contradictions in experimental thermochemical data?

Discrepancies in enthalpy measurements (e.g., ΔrH° values) may arise from solvent effects or incomplete reaction pathways. Composite ab initio methods (e.g., CCSD(T)/CBS) combined with empirical corrections (e.g., Grimme’s D3 dispersion) improve accuracy . Cross-validate results using high-level benchmarks like the Colle-Salvetti correlation-energy formula .

Q. How can the compound serve as a precursor for functionalized materials (e.g., conductive polymers)?

The bromo group enables polymerization via Ullmann or Suzuki-Miyaura coupling , while the sulfonyl moiety enhances solubility in polar solvents. For example, coupling with diethynylbenzene derivatives yields π-conjugated systems with tunable electronic properties .

Methodological Guidance

Designing a reaction pathway to avoid competing side reactions (e.g., sulfone oxidation):

- Use reducing agents (e.g., LiAlH₄) under inert atmospheres to prevent sulfone degradation.

- Monitor reaction progress via HPLC-MS to detect intermediates .

Interpreting mass spectral fragmentation patterns:

Key fragments include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.